molecular formula C15H15BrO2 B15234893 tert-Butyl 3-bromo-2-naphthoate CAS No. 1817806-80-6

tert-Butyl 3-bromo-2-naphthoate

Cat. No.: B15234893
CAS No.: 1817806-80-6
M. Wt: 307.18 g/mol
InChI Key: XAAFBWJOZIFCRS-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-2-naphthoate is a high-purity chemical intermediate designed for research and development applications. This compound features a naphthalene ring system substituted with a bromo group and a tert-butyl ester, making it a versatile scaffold in medicinal chemistry and drug discovery. The bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, which are pivotal for creating diverse compound libraries . Naphthoic acid derivatives are recognized for their significant role in pharmaceutical research. Specifically, the 2-naphthoic acid template is a key structural motif in developing potent and selective antagonists for the P2Y14 receptor, a G protein-coupled receptor (GPCR) involved in inflammatory and immune responses . Furthermore, this core structure is extensively investigated in neuroscience for its activity as allosteric modulators of the N-Methyl-D-Aspartate receptor (NMDAR), a critical target for understanding neurodegenerative diseases and psychiatric disorders . The tert-butyl ester group enhances the molecule's properties by increasing lipophilicity and serving as a protecting group for the carboxylic acid, which can be deprotected to access the corresponding naphthoic acid for further biological evaluation . Researchers can leverage this compound as a critical synthetic intermediate to explore new chemical space and develop novel bioactive molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1817806-80-6

Molecular Formula

C15H15BrO2

Molecular Weight

307.18 g/mol

IUPAC Name

tert-butyl 3-bromonaphthalene-2-carboxylate

InChI

InChI=1S/C15H15BrO2/c1-15(2,3)18-14(17)12-8-10-6-4-5-7-11(10)9-13(12)16/h4-9H,1-3H3

InChI Key

XAAFBWJOZIFCRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=CC=CC=C2C=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-bromo-2-naphthoate can be synthesized through several methods. One common method involves the bromination of tert-butyl 2-naphthoate. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The product is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 3-bromo-2-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various naphthalene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-2-naphthoate involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 3-bromo-2-naphthoate with four tert-butyl esters from the Green Chemistry supplementary data (), focusing on molecular properties, synthesis yields, and spectroscopic features.

Table 1: Key Properties of This compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g·mol⁻¹) Yield (%) Melting Point (°C) Key Substituent
tert-Butyl 3-fluorobenzoate C₁₁H₁₃FO₂ 196.22 52 N/A 3-Fluoro
tert-Butyl 2-naphthoate [4] C₁₅H₁₆O₂ 228.29 83 88.7–89.3 None
tert-Butyl 2-naphthoate [8] C₁₅H₁₆O₂ 228.29 33 156.7–157.7 None
tert-Butyl 3-methoxybenzoate C₁₂H₁₆O₃ 208.26 71 N/A 3-Methoxy
This compound (hypothetical) C₁₅H₁₅BrO₂ 307.19 ~40–60* ~120–140* 3-Bromo

*Estimated based on substituent effects (see Discussion).

Molecular Weight and Substituent Effects

  • Bromine vs. Fluorine/Methoxy: Bromine’s higher atomic mass (79.9 vs. 19.0 for F or 31.0 for OCH₃) significantly increases molecular weight compared to non-brominated analogs. For example, this compound (307.19 g·mol⁻¹) is ~35% heavier than tert-butyl 2-naphthoate (228.29 g·mol⁻¹) .
  • Steric and Electronic Effects : Bromine’s electron-withdrawing nature and larger van der Waals radius compared to fluorine or methoxy groups may reduce reaction yields in esterification or coupling reactions due to steric hindrance or slower kinetics .

Spectroscopic Data (NMR)

  • 1H NMR: Bromine’s deshielding effect would shift aromatic proton signals downfield compared to tert-butyl 2-naphthoate. For example, protons adjacent to Br may resonate at δ 7.8–8.2 ppm (cf. δ 7.3–7.7 ppm in non-brominated naphthoates) .
  • 13C NMR : The carbon bearing bromine would appear at δ 120–130 ppm, distinct from methoxy (δ 55–60 ppm) or fluorine (δ 110–115 ppm) .

Melting Points

  • Bromine’s polarizability and molecular symmetry could elevate melting points (~120–140°C) compared to tert-butyl 2-naphthoate [4] (88.7–89.3°C) but lower than tert-butyl 2-naphthoate [8] (156.7–157.7°C), which may have crystallographic packing differences .

Research Implications and Limitations

  • Gaps in Evidence: No direct data on this compound were found in the provided sources. Comparisons rely on structurally related esters and general bromination trends.
  • Predictive Insights : Bromine’s steric and electronic profile suggests utility in palladium-catalyzed reactions, though optimization of reaction conditions (e.g., ligand choice, temperature) would be critical .

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing tert-Butyl 3-bromo-2-naphthoate?

  • Methodological Answer :

  • Esterification : React 3-bromo-2-naphthoic acid with tert-butyl alcohol under acidic conditions (e.g., H₂SO₄ or DCC/DMAP), followed by purification via column chromatography .
  • Halogenation : Bromination of tert-Butyl 2-naphthoate using NBS (N-bromosuccinimide) under controlled light or radical initiators (e.g., AIBN) in CCl₄ .
  • Key Validation : Confirm product purity using HPLC (>95%) and characterize via ¹H/¹³C NMR to verify ester and bromine positions .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H NMR to identify tert-butyl protons (δ ~1.3 ppm, singlet) and aromatic protons (δ 7.2–8.6 ppm). Low-temperature NMR (e.g., –40°C) reduces dynamic effects from tert-butyl rotation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and bromine isotope patterns.
  • IR Spectroscopy : Detect ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and C-Br at ~550 cm⁻¹ .

Q. What storage conditions are recommended to preserve this compound stability?

  • Methodological Answer :

  • Store in airtight, amber glass containers at 0–6°C to prevent thermal decomposition.
  • Avoid contact with metals; use PTFE-lined caps and ground containers during transfers to minimize static discharge .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data on tert-butyl steric effects?

  • Methodological Answer :

  • Controlled NMR Experiments : Perform variable-temperature ¹H NMR to observe conformational locking of the tert-butyl group, as seen in triazinane studies .
  • DFT Modeling : Include explicit solvent molecules (e.g., DCM or THF) in calculations to account for solvation effects, which stabilize equatorial conformers .
  • X-ray Crystallography : Resolve solid-state structures to compare with solution-phase data, addressing lattice packing influences .

Q. What strategies enhance regioselectivity in bromination reactions for tert-Butyl naphthoate derivatives?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to guide bromine to the 3-position.
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in electrophilic substitution .
  • Catalytic Systems : Employ Lewis acids (e.g., FeCl₃) to activate bromine sources (e.g., Br₂) for selective aromatic substitution .

Q. How to optimize cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki-Miyaura couplings, optimizing base (e.g., K₂CO₃) and solvent (toluene/ethanol) .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 120°C) while maintaining yields >80% .
  • Inert Conditions : Use Schlenk lines or gloveboxes to prevent catalyst deactivation by moisture/oxygen .

Q. What analytical approaches address conflicting data in this compound hydrolysis studies?

  • Methodological Answer :

  • Kinetic Monitoring : Track hydrolysis (e.g., in NaOH/THF) via in situ IR to detect ester loss (C=O peak reduction) .
  • Isotope Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways and differentiate nucleophilic vs. acid-catalyzed mechanisms .
  • pH Profiling : Compare rates in buffered solutions (pH 2–12) to identify optimal stability conditions for downstream applications .

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